Lipophilicity (XLogP3-AA) Comparison Between 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine and Unsubstituted Analog 5-Chloro-2-phenoxyaniline
The target compound exhibits substantially higher computed lipophilicity compared to its unsubstituted analog 5-chloro-2-phenoxyaniline (CAS 93-67-4). The XLogP3-AA value of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is 5.1 [1], whereas the unsubstituted analog 5-chloro-2-phenoxyaniline (which lacks the para-tert-butyl group) has an XLogP3 value of 3.1 [2]. This represents a 2.0 log unit increase in lipophilicity—equivalent to approximately 100-fold higher partition coefficient in octanol/water systems.
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.1 |
| Comparator Or Baseline | 5-Chloro-2-phenoxyaniline (CAS 93-67-4): XLogP3 = 3.1 |
| Quantified Difference | ΔLogP = +2.0 (approximately 100-fold greater partition coefficient) |
| Conditions | Computed property values from PubChem database using XLogP3 3.0 algorithm |
Why This Matters
The 2.0 log unit difference in lipophilicity fundamentally alters membrane permeability, tissue distribution, and chromatographic retention, making these compounds non-interchangeable in cell-based assays, in vivo studies, or analytical method development.
- [1] PubChem. Compound Summary for CID 26189320: 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. Computed Property: XLogP3-AA = 5.1. View Source
- [2] PubChem. Compound Summary for CID 66738: 5-Chloro-2-phenoxyaniline. Computed Property: XLogP3 = 3.1. View Source
